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Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B074785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
spectral characterization, and biological significance of 1-(4-fluoro-2-hydroxyphenyl)ethanone.
This compound, a substituted acetophenone, serves as a valuable building block in synthetic
organic chemistry, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

1-(4-fluoro-2-hydroxyphenyl)ethanone, also known by its synonym 4'-Fluoro-2'-
hydroxyacetophenone, is a solid at room temperature. Its fundamental properties are
summarized in the table below, providing a quick reference for laboratory use.[1]

Property Value

IUPAC Name 1-(4-fluoro-2-hydroxyphenyl)ethanone
CAS Number 1481-27-2

Molecular Formula CsH7FO:2

Molecular Weight 154.14 g/mol

Appearance Solid

Melting Point 31-35°C
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Synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone

The primary synthetic route to 1-(4-fluoro-2-hydroxyphenyl)ethanone is the Fries
rearrangement of 4-fluorophenyl acetate. This reaction is a classic method for the preparation
of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum
chloride.[2][3][4][5] The reaction proceeds through the migration of the acyl group from the
phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The reaction
temperature is a critical parameter, with lower temperatures generally favoring the formation of
the para-isomer, while higher temperatures favor the ortho-isomer.[2]

Experimental Protocol: Fries Rearrangement

The following is a representative experimental protocol for the synthesis of 1-(4-fluoro-2-
hydroxyphenyl)ethanone via the Fries rearrangement of 4-fluorophenyl acetate.

Materials:

¢ 4-Fluorophenyl acetate

e Anhydrous aluminum chloride (AICI3)

e Asuitable inert solvent (e.g., nitrobenzene or carbon disulfide)
e Crushed ice

o Concentrated hydrochloric acid

e Cold water

Procedure:

« In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard
tube, add 4-fluorophenyl acetate and the inert solvent.

e Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with
constant stirring. The amount of aluminum chloride is typically in molar excess.
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 After the addition is complete, heat the reaction mixture. The temperature is maintained to
favor the formation of the desired ortho-isomer (1-(4-fluoro-2-hydroxyphenyl)ethanone).
Higher temperatures (above 160°C) generally favor the ortho product.[2]

e Monitor the reaction progress using a suitable technique (e.qg., thin-layer chromatography).

e Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto
a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum
chloride complex.

e The crude product will precipitate as a solid. Collect the solid by filtration and wash it
thoroughly with cold water.

e The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or
water) to yield pure 1-(4-fluoro-2-hydroxyphenyl)ethanone.[6]

Spectroscopic Characterization

The structural confirmation of 1-(4-fluoro-2-hydroxyphenyl)ethanone is achieved through
various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-
Transform Infrared (FTIR) spectroscopy.

'H and **C NMR Spectroscopy

The *H and 13C NMR spectra provide detailed information about the chemical environment of
the hydrogen and carbon atoms in the molecule. The assignments for the characteristic peaks
are summarized below.[7][8][9][10]

IH NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.6 Singlet 3H -CHs (acetyl group)
~6.7-7.9 Multiplet 3H Aromatic protons
~12.0 Singlet (broad) 1H Phenolic -OH
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13C NMR Spectral Data

Chemical Shift (6, ppm)

Assignment

~26 -CHs (acetyl group)
~110 - 135 Aromatic carbons
~160 - 165 Aromatic carbon attached to fluorine (C-F)
~200 C=0 (carbonyl group)
FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule through their

characteristic vibrational frequencies.[11][12][13][14]

FTIR Spectral Data

Wavenumber (cm—?) Intensity Assignment
~3400 - 3200 Broad O-H stretch (phenolic hydroxyl)

) C-H stretch (aromatic and
~3000 - 2850 Medium

methy!l)

~1650 Strong C=0 stretch (ketone)
~1600, 1480 Medium C=C stretch (aromatic ring)
~1250 Strong C-F stretch

Biological Significance and Applications in Drug

Development

1-(4-fluoro-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of chalcone

derivatives, which are a class of compounds with a wide range of biological activities, including

anti-inflammatory and antioxidant effects.[15][16][17][18] These chalcones are typically
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synthesized through a Claisen-Schmidt condensation reaction between 1-(4-fluoro-2-
hydroxyphenyl)ethanone and various substituted benzaldehydes.

Modulation of Inflammatory and Oxidative Stress
Pathways

Chalcones derived from 1-(4-fluoro-2-hydroxyphenyl)ethanone have been shown to modulate
key signaling pathways involved in inflammation and oxidative stress, namely the NF-kB and
Nrf2 pathways.

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation. In
response to pro-inflammatory stimuli such as TNF-a, the IkB kinase (IKK) complex
phosphorylates the inhibitory protein IkBa, leading to its ubiquitination and subsequent
degradation by the proteasome. This allows the NF-kB (p50/p65) dimer to translocate to the
nucleus and induce the transcription of pro-inflammatory genes, including cytokines and
enzymes like COX-2 and INOS. Chalcone derivatives have been shown to inhibit this pathway
by preventing the degradation of IkBa, thereby sequestering NF-kB in the cytoplasm and
suppressing the inflammatory response.[17][19][20][21][22]
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Caption: Inhibition of the NF-kB pathway by chalcone derivatives.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the
cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-
like ECH-associated protein 1 (Keapl), which facilitates its ubiquitination and proteasomal
degradation. In response to oxidative stress, electrophiles, including certain chalcones, can
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react with cysteine residues on Keapl. This modification leads to a conformational change in
Keapl, causing the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus,
where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various
antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H
quinone dehydrogenase 1 (NQOL1), leading to their transcription and a bolstered cellular
defense against oxidative damage.[15][16][18][23][24]
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Caption: Activation of the Nrf2 pathway by chalcone derivatives.

Conclusion

1-(4-fluoro-2-hydroxyphenyl)ethanone is a synthetically accessible and versatile building block
with significant potential in medicinal chemistry and drug development. Its utility as a precursor
to biologically active chalcones that can modulate key inflammatory and oxidative stress
pathways underscores its importance for researchers in these fields. This guide provides a
foundational understanding of its properties, synthesis, and biological relevance, serving as a
valuable resource for further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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